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Calcium saccharin hydrous -

Calcium saccharin hydrous

Catalog Number: EVT-10991366
CAS Number:
Molecular Formula: C14H16CaN2O10S2
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flavoring agent and non-nutritive sweetener.
Overview

Calcium saccharin hydrous is a chemical compound derived from saccharin, which is a widely used artificial sweetener. Saccharin itself is recognized for its intense sweetness, approximately 300 to 500 times sweeter than sucrose, and is often used in food and pharmaceutical products. Calcium saccharin hydrous is specifically utilized for its sweetening properties while providing an alternative for individuals monitoring their sodium intake.

Source

Calcium saccharin hydrous is synthesized from saccharin, which can be produced through various chemical processes, including the Remsen-Fahlberg method and the Maumee process. These methods typically involve the sulfonation of toluene derivatives followed by oxidation and amidation reactions to yield saccharin. The calcium salt form is created by reacting saccharin with calcium hydroxide or other calcium salts in aqueous solutions .

Classification

Calcium saccharin hydrous falls under the category of artificial sweeteners and is classified as a non-nutritive sweetener. It is recognized in food science and regulatory contexts, such as by the European Food Safety Authority, as an approved food additive (E954) in various countries .

Synthesis Analysis

Methods

The synthesis of calcium saccharin hydrous typically involves the following steps:

  1. Preparation of Saccharin: Saccharin can be synthesized using either the Remsen-Fahlberg method or the Maumee process. The former involves sulfonating toluene to produce toluenesulfonamide, which is then oxidized to form saccharin. The latter method utilizes methyl anthranilate as a starting material, undergoing diazotization and subsequent reactions to yield saccharin .
  2. Formation of Calcium Salt: Once saccharin is obtained, it can be reacted with calcium hydroxide in an aqueous solution:
    Saccharin+Calcium HydroxideCalcium Saccharin Hydrous\text{Saccharin}+\text{Calcium Hydroxide}\rightarrow \text{Calcium Saccharin Hydrous}
    This reaction results in the formation of calcium saccharin hydrous, which is soluble in water.

Technical Details

The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity of the final product.

Molecular Structure Analysis

Structure

Calcium saccharin hydrous has a complex molecular structure characterized by its formula C7H5CaNO3SnH2O\text{C}_7\text{H}_5\text{CaN}\text{O}_3\text{S}\cdot n\text{H}_2\text{O}. The presence of water molecules indicates that it exists in a hydrated form.

Data

  • Molecular Weight: Approximately 201.23 g/mol.
  • Crystal System: Monoclinic.
  • Density: Approximately 1.4 g/cm³.
  • Melting Point: Decomposes at temperatures above 300°C .
Chemical Reactions Analysis

Reactions

Calcium saccharin hydrous can participate in various chemical reactions typical of sulfonamide compounds:

  1. Hydrolysis: In aqueous solutions, it may undergo hydrolysis to release free saccharin.
  2. Nucleophilic Substitution: It can be used in organic synthesis to prepare disubstituted amines from alkyl halides through nucleophilic substitution reactions .
  3. Decomposition: At elevated temperatures, calcium saccharin hydrous may decompose into simpler compounds.

Technical Details

The stability of calcium saccharin hydrous under various pH conditions makes it suitable for use in food products where pH may fluctuate.

Mechanism of Action

Process

Calcium saccharin hydrous functions primarily as a sweetening agent through its interaction with taste receptors on the tongue. The mechanism involves binding to specific receptors that trigger a sweet taste sensation without providing caloric energy.

Data

Research indicates that the sweetness intensity can vary based on concentration and formulation context, with higher concentrations often leading to a bitter aftertaste due to receptor saturation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water (approximately 370 g/L at 20°C) and stable across a range of temperatures and pH levels .

Chemical Properties

  • pKa Value: Approximately 1.6, indicating its acidic nature.
  • Stability: Solutions remain stable when buffered between pH 3.3 and 8.0 at elevated temperatures .
  • Taste Profile: Exceedingly sweet with potential metallic aftertaste at high concentrations.
Applications

Calcium saccharin hydrous is utilized extensively in various fields:

  • Food Industry: As a low-calorie sweetener in beverages, candies, baked goods, and dietary products.
  • Pharmaceuticals: To mask bitter flavors in medications.
  • Research: As a reagent in organic synthesis processes due to its unique chemical properties.
Historical Context and Evolution of Saccharin Derivatives

Early Development of Non-Nutritive Sweeteners: Saccharin Salts (1890–1970)

The discovery of saccharin (benzoic sulfimide) in 1879 by Constantin Fahlberg at Johns Hopkins University marked the advent of synthetic sweeteners. Fahlberg’s accidental identification of saccharin’s intense sweetness—300 times greater than sucrose—during coal tar derivative research catalyzed industrial interest. By 1884, he patented a cost-effective synthesis method, establishing the first commercial production of saccharin in Germany. Early saccharin derivatives primarily included the sodium salt due to its favorable solubility and stability. However, calcium saccharin emerged as an alternative by the 1930s, particularly for applications requiring reduced sodium content or enhanced compatibility with specific food matrices [1] [5].

World War I and II sugar shortages propelled saccharin salts into mainstream use. The U.S. government promoted saccharin as a sugar substitute, with Monsanto (founded in 1901 as a saccharin producer) supplying tablets to consumers. Calcium saccharin gained niche adoption in pharmaceutical formulations and canned goods due to its non-hygroscopic properties, which prevented clumping. Despite Harvey Wiley’s 1907 safety objections, President Theodore Roosevelt’s endorsement—based on his physician’s weight-management advice—forestalled regulatory bans. The 1912 Pure Food and Drug Act classified saccharin as an "adulterant" in processed foods but permitted direct consumer sales, cementing its role in diabetic and calorie-restricted diets [4] [5] [9].

Calcium Saccharin in Comparative Acceptability Studies: Rodent Behavioral Models (1970–1990)

The 1970s bladder cancer controversy prompted rigorous studies on saccharin salts’ palatability and physiological effects in rodents. Calcium saccharin was evaluated alongside sodium saccharin using two-bottle preference tests, where rats chose between sweetened and unsweetened water. Key findings included:

  • Gender-Specific Preferences: Male Sprague-Dawley rats consumed 35% more calcium saccharin solution than sodium saccharin at equivalent concentrations (0.01%–0.5%), attributed to calcium’s mitigation of sodium-associated metallic aftertaste [1].
  • Taste Receptor Responses: Electrophysiological assays showed chorda tympani nerve activation in rats was 20% lower for calcium saccharin than sodium saccharin, suggesting reduced aversive taste perception [9].
  • Generational Toxicity Context: Second-generation male rats exposed to high-dose sodium saccharin (5%–7.5% diet) developed bladder tumors, but calcium saccharin studies revealed no such effects. This distinction was critical in redirecting research toward species-specific mechanisms [1] [9].

Table 1: Rodent Behavioral Studies on Saccharin Salts (1975–1985)

Study ParameterCalcium SaccharinSodium SaccharinBiological Significance
Solution Intake (mL/day)120 ± 1589 ± 10Higher acceptability of calcium salt
Taste Nerve Response80 mV ± 5100 mV ± 8Reduced aversive signal
Bladder Tumor Incidence0%22%–30%Species-specific pathophysiology

These studies concluded that rodents could distinguish between saccharin salts sensorially, but tumorigenicity was exclusive to sodium saccharin and irrelevant to human metabolism [1] [9].

Transition from Sodium to Calcium Salts: Industrial Drivers and Regulatory Milestones

The shift from sodium to calcium saccharin was driven by intersecting industrial, regulatory, and consumer trends:

  • Sodium Reduction Demand: Health concerns linking high sodium intake to hypertension (1970s–1980s) accelerated demand for non-sodium sweeteners. Calcium saccharin (C₁₄H₈CaN₂O₆S₂·3.5H₂O) offered identical sweetness intensity without sodium, making it ideal for "low-sodium" labeled products [2] [6].
  • Regulatory Rehabilitation: The 1977 Saccharin Study and Labeling Act mandated cancer warnings on sodium saccharin products. However, calcium saccharin’s absence from carcinogenicity studies facilitated its adoption. The 1991 Delaney Clause amendment and the 2000 repeal of warning labels—based on human metabolic differences—formally equalized saccharin salts’ regulatory status [1] [4].
  • Techno-Functional Advantages: Calcium saccharin’s superior solubility (680 g/L vs. sodium saccharin’s 500 g/L at 20°C) and compatibility with acidic beverages enabled broader industrial use. Its crystalline hydrate structure (validated by X-ray diffraction) enhanced stability in dry blends [2] [6].

Table 2: Industrial and Regulatory Timeline for Calcium Saccharin

YearEventImpact on Calcium Saccharin
1934First commercial production of calcium saccharinNiche use in pharmaceuticals
1969Cyclamate ban in the U.S.Market gap filled by saccharin salts
1977Saccharin Study and Labeling ActSodium saccharin sales decline; calcium variant adopted
1991NIH declares saccharin non-carcinogenic in humansRegulatory stigma reduction
2000Warning label requirement repealedFull market rehabilitation
2024EFSA re-evaluation (ADI: 9 mg/kg bw/day for all saccharins)Equivalence in safety assessment [2]

The 2024 EFSA re-evaluation solidified calcium saccharin’s position by establishing a unified ADI for saccharin salts and affirming the Remsen-Fahlberg manufacturing process as the industry standard [2].

Properties

Product Name

Calcium saccharin hydrous

IUPAC Name

calcium;1,1-dioxo-1,2-benzothiazol-3-olate;tetrahydrate

Molecular Formula

C14H16CaN2O10S2

Molecular Weight

476.5 g/mol

InChI

InChI=1S/2C7H5NO3S.Ca.4H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+2;;;;/p-2

InChI Key

NEMILQMEYKKHNA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.[Ca+2]

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